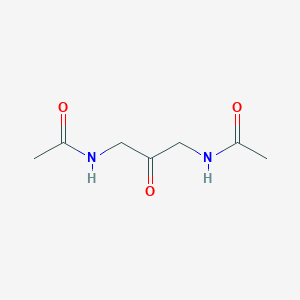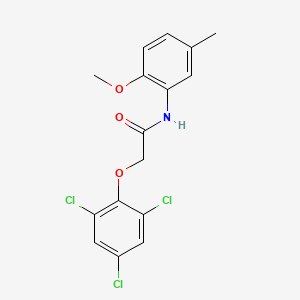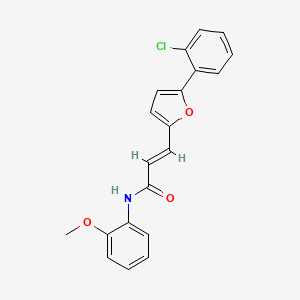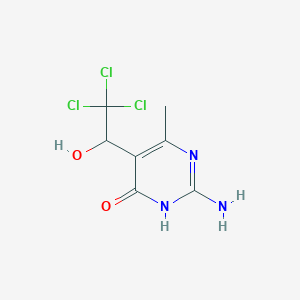
Ethyl 4-(3-(2-chlorophenyl)ureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(2-chlorophenyl)ureido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(2-chlorophenyl)ureido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Ethyl 4-(3-(2-chlorophenyl)ureido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(3-(2-chlorophenyl)ureido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Ethyl 4-(3-(2-chlorophenyl)ureido)benzoate can be compared with other similar compounds, such as:
- Ethyl 4-(3-(4-chlorophenyl)ureido)benzoate
- Ethyl 4-(3-(2,4-dichlorophenyl)ureido)benzoate
- Ethyl 4-(3-(2-chloro-4-methoxyphenyl)ureido)benzoate
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
ethyl 4-[(2-chlorophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-15(20)11-7-9-12(10-8-11)18-16(21)19-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21) |
InChI Key |
SIDAXTZGQQRWLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


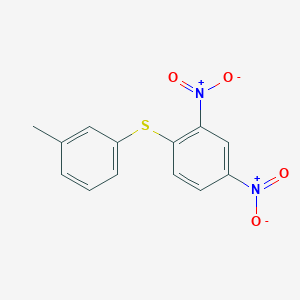
![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
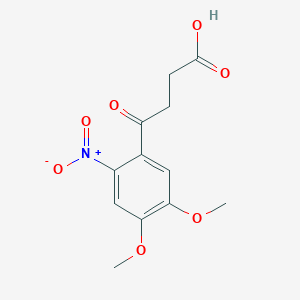
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)


